molecular formula C12H16O3 B2937782 Tert-butyl 2-(4-hydroxyphenyl)acetate CAS No. 16010-88-1

Tert-butyl 2-(4-hydroxyphenyl)acetate

Cat. No. B2937782
Key on ui cas rn: 16010-88-1
M. Wt: 208.257
InChI Key: NNGDLOYUAYPSNM-UHFFFAOYSA-N
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Patent
US05229381

Procedure details

A solution of H2SO4 (5 ml) in dioxane (80 ml) was added to 4-hydroxyphenylacetic acid (20 gm, 0.13 mol) in a pressure bottle. Isobutylene (250 ml) was added and the bottle was sealed and the mixture was stirred for 24 hr. The reaction mixture was poured into saturated NaHCO3 solution and extracted with EtOAc. The combined organic extracts were washed successively with saturated NaHCO3, H2O (twice) and brine before being dried over Na2SO4 and evaporated to dryness. Crystals formed after standing overnight and they were filtered, washed with cold hexane and dried to give 20.99 gm of the title compound. M.pt. 95°-96° C.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[OH:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1.[CH3:17][C:18](=[CH2:20])[CH3:19].C([O-])(O)=O.[Na+]>O1CCOCC1>[OH:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][C:14]([O:16][C:18]([CH3:20])([CH3:19])[CH3:17])=[O:15])=[CH:11][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
20 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CC(C)=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the bottle was sealed
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed successively with saturated NaHCO3, H2O (twice) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Crystals formed
WAIT
Type
WAIT
Details
after standing overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
they were filtered
WASH
Type
WASH
Details
washed with cold hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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